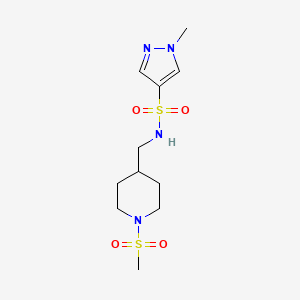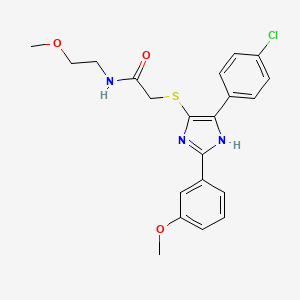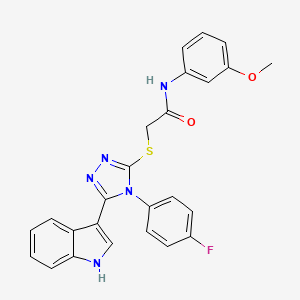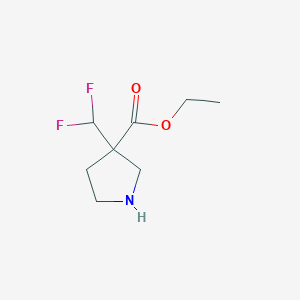![molecular formula C20H21N7 B2476728 2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2380088-00-4](/img/structure/B2476728.png)
2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They are sterically and electronically similar to the naturally occurring purine nucleobases .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[3,2-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core . This core is sterically and electronically similar to the naturally occurring purine nucleobases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives include condensation, cyclization, and elimination reactions . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its NMR and IR spectra .科学的研究の応用
Anticancer and Anti-proliferative Properties
Compounds similar to 2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile have demonstrated significant anticancer and anti-proliferative activities. For instance, certain pyrimidine-piperazine-quinoline conjugates were synthesized and shown to have better anti-proliferative activities against human breast cancer cell lines than curcumin, a well-known anticancer agent (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Another study synthesized tetrahydropyrimidine-5-carbonitrile derivatives, which showed selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).
Antimalarial Activity
Compounds combining the quinoline and pyrimidine structures, linked through piperazine, have been synthesized and evaluated for their antimalarial activity. One such compound showed potent activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Thakur, Khan, & Rawat, 2014).
Antimicrobial Properties
Several derivatives of tetrahydroquinoline-3-carbonitrile, which share structural similarities with the compound , have been reported to have notable antimicrobial action against various tested microbes (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022). This indicates the potential of such compounds in addressing bacterial and fungal infections.
Anti-Inflammatory Activity
Compounds structurally related to this compound have been synthesized and tested for their anti-inflammatory properties. These compounds showed significant in vivo anti-inflammatory activity, suggesting their potential use in the treatment of inflammatory diseases (Elsalam, El Ella, Ismail, & Abdullah, 2009).
Neuropharmacological Applications
Heterocyclic analogues of these compounds were evaluated as potential antipsychotic agents, showing promise in binding to dopamine and serotonin receptors (Norman, Navas, Thompson, & Rigdon, 1996). This suggests potential applications in the treatment of psychiatric disorders.
作用機序
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with its targets leads to the inhibition of PKB, which is frequently deregulated in cancer .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been optimized for lipophilic substitution, providing ATP-competitive, nano-molar inhibitors . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, halogen atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties . The addition of halogen atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .
将来の方向性
Pyrrolo[3,2-d]pyrimidines have shown promise in the development of antitumor agents . Future research could focus on further optimizing the structure of these compounds to enhance their potency and selectivity . Additionally, more in-depth studies on their mechanism of action and safety profile would be beneficial.
特性
IUPAC Name |
2-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c21-12-15-11-14-3-1-2-4-16(14)25-19(15)26-7-9-27(10-8-26)20-18-17(5-6-22-18)23-13-24-20/h5-6,11,13,22H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJILVRDMYHVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C4=NC=NC5=C4NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)

![5-Chloro-6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2476655.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)


![5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2476663.png)
![3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol](/img/structure/B2476664.png)

![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2476667.png)
